2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde
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Overview
Description
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with a molecular weight of 168.23 g/mol. It is a clear, pale liquid known for its versatile potential in various research and development applications . This compound is characterized by its unique structure, which includes an isopropyl group, a ketone, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Oxidation: The resulting isopropylated cyclohexanone undergoes oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Formylation: The final step involves the formylation of the compound to introduce the aldehyde group. This can be achieved using formic acid and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the isopropylation, oxidation, and formylation reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing distillation and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of 5-isopropyl-2-oxo-cyclohexanecarboxylic acid.
Reduction: Formation of 5-isopropyl-2-hydroxy-cyclohexanemethanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
5-isopropyl-2-oxo-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-isopropyl-2-hydroxy-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a ketone.
5-isopropyl-2-oxo-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-oxo-5-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
PBNFUGJUHRDCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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